molecular formula C7H9NO2 B13130628 2-(Hydroxymethyl)-5-methylpyridin-3-ol

2-(Hydroxymethyl)-5-methylpyridin-3-ol

Cat. No.: B13130628
M. Wt: 139.15 g/mol
InChI Key: WJRJYEAAHHUUIK-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-methylpyridin-3-ol is a versatile pyridine derivative that serves as a high-value building block in organic synthesis and chemical biology research. This compound is of significant interest due to its structural similarity to Vitamin B6 (pyridoxine) derivatives . Its multifunctional structure, featuring both hydroxymethyl and phenolic hydroxyl groups on the pyridine ring, makes it an ideal precursor for constructing complex molecular architectures. A primary research application of this compound and its isomers is in the design and synthesis of Schiff base ligands . These ligands are typically formed through a condensation reaction between the hydroxyl-substituted pyridine and an aldehyde or amine, creating versatile platforms for coordinating various metal ions . Researchers utilize these custom-designed ligands to develop highly selective molecular sensors . For instance, similar pyridoxal-based scaffolds have been successfully employed to create turn-on fluorescent sensors for detecting Zn 2+ ions in both solution and living cells, with applications in bioimaging and environmental monitoring . The mechanism involves the ligand binding to the target metal ion, which then induces a conformational change that activates fluorescence, providing a highly sensitive and selective detection method . Given its role as a synthetic intermediate, this compound is strictly intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or personal use. Researchers should consult all relevant safety data sheets prior to use and handle the material adhering to their institution's chemical hygiene and safety protocols.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methylpyridin-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-3,9-10H,4H2,1H3

InChI Key

WJRJYEAAHHUUIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-5-methylpyridine with sodium hydroxide in the presence of water, which leads to the formation of the desired compound. Another approach involves the reduction of 2-formyl-5-methylpyridine using sodium borohydride, followed by oxidation with hydrogen peroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The hydroxyl group can be reduced to form a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-5-methylpyridin-3-ol

    Reduction: 2-Methyl-5-methylpyridin-3-ol

    Substitution: 2-(Halomethyl)-5-methylpyridin-3-ol

Scientific Research Applications

2-(Hydroxymethyl)-5-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-methylpyridin-3-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Hydroxymethyl)-5-methylpyridin-3-ol with structurally related pyridine derivatives, emphasizing substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
This compound -OH (3), -CH2OH (2), -CH3 (5) C7H9NO2 Hypothesized high solubility due to polar groups; potential antimicrobial activity inferred from analogs .
2-Amino-5-bromo-3-hydroxypyridine -OH (3), -NH2 (2), -Br (5) C5H5BrN2O Antimicrobial activity; bromine enhances electrophilicity .
2-Chloro-5-hydroxymethylpyridine -Cl (2), -CH2OH (5) C6H6ClNO Chlorine substituent may increase lipophilicity; used in agrochemical synthesis .
6-Methyl-3-pyridinol -OH (3), -CH3 (6) C6H7NO Methyl at position 6 reduces steric hindrance; used in coordination chemistry .
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol -OH (2), -F (5), -CH2CH2CH2OH (3) C8H10FNO2 Fluorine and hydroxypropyl groups enhance bioactivity and metabolic stability .

Structural and Functional Differences

  • Substituent Effects on Solubility: The hydroxymethyl (-CH2OH) and hydroxyl (-OH) groups in this compound likely enhance aqueous solubility compared to non-polar substituents like methyl or chloro groups. For example, 2-Chloro-5-hydroxymethylpyridine () exhibits lower solubility due to the hydrophobic chlorine atom .
  • Thermal Stability: Analogous studies on benzyl alcohols () suggest that substituent positioning affects packing density and melting points. Odd-numbered aliphatic chains reduce crystal stability due to repulsive H···H interactions.
  • Biological Activity: Hydroxymethyl and hydroxyl groups are associated with antimicrobial properties (). However, bromine or amino substituents (e.g., 2-Amino-5-bromo-3-hydroxypyridine) may confer stronger bactericidal effects due to enhanced electrophilicity .

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